molecular formula C14H19NO4 B13251994 tert-Butyl N-[(4-formyl-3-methoxyphenyl)methyl]carbamate

tert-Butyl N-[(4-formyl-3-methoxyphenyl)methyl]carbamate

Cat. No.: B13251994
M. Wt: 265.30 g/mol
InChI Key: GWOIRAZYPLMUCJ-UHFFFAOYSA-N
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Description

tert-Butyl N-[(4-formyl-3-methoxyphenyl)methyl]carbamate: is an organic compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, a formyl group, and a methoxyphenyl group. This compound is often used in organic synthesis and has various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl N-[(4-formyl-3-methoxyphenyl)methyl]carbamate typically involves the reaction of tert-butyl carbamate with 4-formyl-3-methoxybenzyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Mechanism of Action

The mechanism of action of tert-Butyl N-[(4-formyl-3-methoxyphenyl)methyl]carbamate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the modulation of their activity. The methoxy group can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Uniqueness:

Properties

Molecular Formula

C14H19NO4

Molecular Weight

265.30 g/mol

IUPAC Name

tert-butyl N-[(4-formyl-3-methoxyphenyl)methyl]carbamate

InChI

InChI=1S/C14H19NO4/c1-14(2,3)19-13(17)15-8-10-5-6-11(9-16)12(7-10)18-4/h5-7,9H,8H2,1-4H3,(H,15,17)

InChI Key

GWOIRAZYPLMUCJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCC1=CC(=C(C=C1)C=O)OC

Origin of Product

United States

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